Nemazoline hydrochloride Nemazoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 111073-18-8
VCID: VC20740755
InChI: InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H
SMILES: C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl
Molecular Formula: C10H12Cl3N3
Molecular Weight: 280.6 g/mol

Nemazoline hydrochloride

CAS No.: 111073-18-8

Cat. No.: VC20740755

Molecular Formula: C10H12Cl3N3

Molecular Weight: 280.6 g/mol

* For research use only. Not for human or veterinary use.

Nemazoline hydrochloride - 111073-18-8

CAS No. 111073-18-8
Molecular Formula C10H12Cl3N3
Molecular Weight 280.6 g/mol
IUPAC Name 2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride
Standard InChI InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H
Standard InChI Key ASIGTNNPGBMHLP-UHFFFAOYSA-N
SMILES C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl
Canonical SMILES C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl

Chemical Identification and Properties

Naphazoline hydrochloride is an imidazoline derivative with sympathomimetic properties. It serves as an active pharmaceutical ingredient in various ophthalmic and nasal formulations.

Chemical Structure and Formula

Naphazoline has the molecular formula C₁₄H₁₄N₂ . The hydrochloride salt (C₁₄H₁₄N₂·HCl) is commonly used in pharmaceutical preparations. The structure contains an imidazoline group that is responsible for its pharmacological activity.

Identification Information

ParameterInformation
CAS Number (Naphazoline)835-31-4
CAS Number (Naphazoline HCl)550-99-2
UNIIH231GF11BV
DrugBank IDDB06711
European Community Number212-641-5, 233-197-9
ChEMBL IDCHEMBL761
KEGG IDD08253

Pharmacological Classification and Mechanism of Action

Classification

Naphazoline hydrochloride is classified as a sympathomimetic vasoconstrictor that belongs to the imidazoline class of compounds . It is commonly utilized in formulations designed to alleviate nasal congestion and ocular redness.

Mechanism of Action

Naphazoline functions primarily as a vasoconstrictor by stimulating alpha adrenergic receptors in arterioles, which leads to decreased congestion at the site of administration . Specifically, it acts on:

  • Alpha-1A adrenergic receptors (agonist)

  • Alpha-2A adrenergic receptors (agonist)

  • D(2) dopamine receptors (agonist)

The compound causes the release of norepinephrine in sympathetic nerves. The released norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction . Additionally, naphazoline exhibits mild beta adrenergic receptor agonist properties, which can lead to rebound vasodilation after the alpha adrenergic stimulation ends .

An important pharmacological note is that naphazoline's release of norepinephrine triggers a negative feedback loop that decreases production of norepinephrine, potentially leading to rhinitis medicamentosa after long-term use when the medication is discontinued .

Clinical Applications

Therapeutic Indications

Naphazoline hydrochloride is primarily indicated for:

  • Symptomatic relief of redness and itching of the eye

  • Reduction of nasal congestion

Formulations and Products

Naphazoline hydrochloride is available in various formulations, particularly as:

  • Ophthalmic solutions (eye drops) - typically at 0.025% concentration

  • Nasal preparations - for reducing nasal congestion

Brand Names

The compound is marketed under numerous brand names, including:

Brand Names
Advanced Eye Relief Redness Instant Relief
Ak-con
Clear Eyes Complete
Clear Eyes Cooling Comfort
Clear Eyes Redness Relief
Naphcon
Naphcon A
Opcon-A
Privine
Vasocon
Visine-A

Pharmacokinetics

Distribution

Distribution data for naphazoline are similarly limited. Imidazoline compounds typically distribute throughout the body and can cross the blood-brain barrier .

Metabolism

Naphazoline, like other imidazoline compounds, undergoes some hepatic metabolism, though a significant portion of the dose may be excreted unchanged in the urine .

Elimination

The elimination pathway involves some hepatic metabolism with a substantial fraction of the dose being excreted unchanged in urine. The rate of urinary excretion increases with more acidic urine .

Clinical Studies and Efficacy

Comparative Clinical Studies

A notable clinical study compared the efficacy of a combination of pheniramine maleate 0.3% and naphazoline hydrochloride 0.025% ophthalmic solution against olopatadine hydrochloride 0.1% ophthalmic solution for the treatment of allergic conjunctivitis .

The study was designed as a prospective, randomized, double-masked, contralateral, active- and placebo-controlled, single-center investigation using the conjunctival allergen challenge (CAC) model. The primary endpoint was the ocular allergy index (OAI), a composite score of six signs and symptoms of allergic conjunctivitis .

The participants (n=83) ranged in age from 20 to 70 years (mean: 42.5 years). The demographic distribution included 61.4% (n=51) female participants, and 94.0% (n=78) were white .

The results demonstrated that both the pheniramine/naphazoline combination and olopatadine were associated with significantly lower OAI scores compared to placebo at all measured time points (7, 12, and 20 minutes after CAC) .

Analytical Methods

Chromatographic Analysis

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of naphazoline hydrochloride and pheniramine maleate along with their related compounds .

Key features of this analytical method include:

  • Complete separation of analytes within 20 minutes

  • Single-run analysis at 40°C

  • Flow rate of 2.0 mL/min

  • Utilization of an XSelect CSH C18 Column

Method Validation

The analytical method underwent comprehensive validation, demonstrating:

  • System suitability with relative standard deviation (%RSD) for peak areas of naphazoline less than 0.1 for 12 consecutive injections

  • %RSD for retention time of 0.14 for naphazoline

  • Linearity in the range of 80% to 120% with correlation coefficient (R²) greater than 0.997

  • Excellent intra-day and inter-day precision with %RSD values for naphazoline peak area and retention time of 0.03 and 0.59 respectively

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